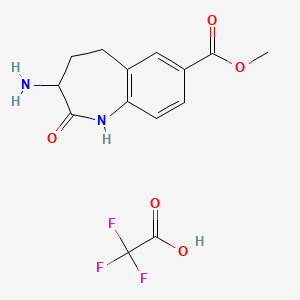

methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique benzazepine structure, which is a bicyclic system containing both a benzene ring and an azepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through the condensation of aniline derivatives with cyclic ketones under acidic conditions, followed by reduction and functional group transformations to introduce the amino and oxo functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The trifluoroacetic acid component is often introduced in the final steps to ensure stability and solubility of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include various substituted benzazepines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neurological Disorders:

Benzazepine derivatives have been studied for their neuropharmacological properties. They have shown promise in modulating dopamine receptors, particularly the D1-like receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. For instance, compounds similar to methyl 3-amino-2-oxo-benzazepines have been evaluated for their ability to enhance dopamine signaling and improve cognitive functions in animal models .

2. Antiplatelet Activity:

Recent studies have explored the synthesis of benzazepine derivatives for their potential as antiplatelet agents. These compounds are being investigated for their ability to inhibit platelet aggregation, which could be beneficial in treating cardiovascular diseases .

3. Cancer Treatment:

Benzazepines have been identified as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in cancer progression. The design of brain-penetrant benzazepine derivatives aims to improve therapeutic outcomes for brain tumors by enhancing bioavailability and selectivity against cancer cells .

Biological Research Applications

1. Natural Product Synthesis:

Benzazepines are often derived from natural products through biosynthetic pathways. Recent genome mining studies have identified novel benzazepine-containing compounds from fungal species, showcasing the potential of these compounds in drug discovery and development . The identification of biosynthetic gene clusters responsible for benzazepine production opens avenues for the development of new therapeutic agents.

2. Pharmacological Research:

Benzazepines serve as valuable tools in pharmacological studies aimed at understanding receptor-ligand interactions. Their structural diversity allows researchers to explore various pharmacodynamic properties, enhancing our understanding of drug-receptor dynamics .

Synthetic Methodologies

1. Divergent Synthesis:

Innovative synthetic approaches have been developed to create diverse benzazepine structures with high atom economy and efficiency. Techniques such as nitrogen atom insertion into arenols facilitate the rapid assembly of complex benzazepine frameworks from simpler precursors . This method not only streamlines the synthesis but also minimizes waste, aligning with contemporary green chemistry principles.

2. Waste-Free Synthesis:

Recent advancements highlight the potential for synthesizing tetrahydro-benzazepines in a waste-free manner through a three-step process that emphasizes sustainability without compromising yield or purity . Such methodologies are crucial for industrial applications where efficiency and environmental impact are significant considerations.

Case Study 1: HDAC6 Inhibitors

A study focused on the design of selective HDAC6 inhibitors based on benzazepine structures demonstrated improved brain penetration and efficacy against glioblastoma cells. The synthesized compounds were evaluated for their ability to inhibit HDAC6 activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Case Study 2: Antiplatelet Benzazepines

In a pilot study investigating the antiplatelet effects of synthesized benzazepines, researchers reported significant inhibition of platelet aggregation in vitro. These findings suggest that benzazepine derivatives could serve as lead compounds for developing new antiplatelet therapies .

Wirkmechanismus

The mechanism of action of methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxo group can participate in redox reactions. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

- 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid

Uniqueness

Compared to similar compounds, methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety. This addition enhances its chemical stability and solubility, making it more suitable for various applications in research and industry.

Biologische Aktivität

Methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, trifluoroacetic acid (TFA), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₄F₃N₃O₃

- Molecular Weight : Approximately 303.26 g/mol

- Functional Groups : The presence of an amino group, a carboxylate moiety, and a tetrahydrobenzazepine structure.

Pharmacological Effects

- Antidepressant Activity : Studies have indicated that benzazepine derivatives exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

- Neuroprotective Effects : Some derivatives have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases. They may protect neuronal cells from oxidative stress and apoptosis through various signaling pathways .

- Anticancer Potential : Research has suggested that certain benzazepines can inhibit tumor growth and induce apoptosis in cancer cell lines. The exact mechanisms are under investigation but may involve the inhibition of specific kinases or other cellular pathways .

Toxicological Profile

The trifluoroacetic acid component has been studied for its toxicity. Key findings include:

- Acute Toxicity : In animal studies, TFA has shown a relatively high LD50 value (1200 mg/kg in mice), indicating moderate acute toxicity .

- Chronic Effects : Prolonged exposure to TFA has been associated with liver hypertrophy and altered enzyme levels, suggesting potential hepatotoxicity at high doses .

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various benzazepine derivatives in a forced swim test in rodents. The results indicated that compounds similar to methyl 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine exhibited significant reductions in immobility time compared to controls, suggesting potential antidepressant properties .

Study 2: Neuroprotection

In vitro studies demonstrated that methyl 3-amino derivatives protected neuronal cells from oxidative stress-induced apoptosis. The compound was found to upregulate antioxidant enzymes and downregulate pro-apoptotic factors in cultured neurons exposed to hydrogen peroxide .

Study 3: Anticancer Activity

In a study involving human cancer cell lines (e.g., MDA-MB231 breast cancer cells), the compound showed dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. Mechanistic studies indicated that this activity was associated with cell cycle arrest and induction of apoptosis via caspase activation .

Data Tables

Eigenschaften

IUPAC Name |

methyl 3-amino-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.C2HF3O2/c1-17-12(16)8-3-5-10-7(6-8)2-4-9(13)11(15)14-10;3-2(4,5)1(6)7/h3,5-6,9H,2,4,13H2,1H3,(H,14,15);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAKSBFISXOHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C(CC2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.